molecular formula C11H10ClN B2594038 4-Chloro-2-methylnaphthalen-1-amine CAS No. 341028-97-5

4-Chloro-2-methylnaphthalen-1-amine

Cat. No.: B2594038
CAS No.: 341028-97-5
M. Wt: 191.66
InChI Key: GHWBKWABPGGSQT-UHFFFAOYSA-N
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Description

4-Chloro-2-methylnaphthalen-1-amine is an organic compound belonging to the naphthalene family. Naphthalenes are characterized by their two fused benzene rings, which impart unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-methylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylnaphthalene followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amine derivatives under controlled temperatures .

Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and scalable .

Chemical Reactions Analysis

4-Chloro-2-methylnaphthalen-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

4-Chloro-2-methylnaphthalen-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-methylnaphthalen-1-amine include other chlorinated naphthalenes and amine-substituted naphthalenes. Compared to these, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:

These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound in various research and industrial contexts.

Properties

IUPAC Name

4-chloro-2-methylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBKWABPGGSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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